- Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groups, Chemical Communications (Cambridge, 2015, 51(89), 16103-16106

Cas no 92-69-3 (4-Hydroxybiphenyl)

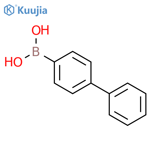

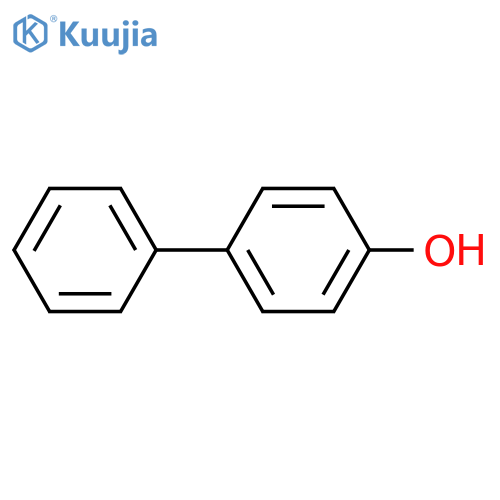

4-Hydroxybiphenyl (C12H10O) ist eine organische Verbindung aus der Klasse der aromatischen Hydroxyverbindungen. Diese farblose bis leicht gelbliche kristalline Substanz zeichnet sich durch ihre hohe chemische Stabilität und gute Löslichkeit in organischen Lösungsmitteln wie Ethanol und Ether aus. Als wichtiges Zwischenprodukt in der chemischen Synthese wird es häufig in der Herstellung von Flüssigkristallen, UV-Stabilisatoren und pharmazeutischen Wirkstoffen eingesetzt. Seine phenolische Hydroxylgruppe ermöglicht gezielte Derivatisierungen, wodurch es vielseitig in der Feinchemie anwendbar ist. Aufgrund seiner reinen Qualität und reproduzierbaren Eigenschaften eignet es sich besonders für anspruchsvolle Forschungs- und Industrieprozesse.

4-Hydroxybiphenyl structure

Produktname:4-Hydroxybiphenyl

4-Hydroxybiphenyl Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Phenylphenol

- Biphenyl-4-ol

- 4-Hydroxybiphenyl

- 4-Biphenylol

- P-HYDROXIDIPHENYL

- p-Phenylphenol

- 4-Phenylphenolneat

- p-Hydroxydiphenyl

- 4-Phenylphenols

- [1,1'-Biphenyl]-4-ol

- 1, 4-PHENYLPHENOL

- 4-DIHYDROXYBIPHENYL

- 4-Diphenylol

- 4-hydroxy-1,1'-biphenyl

- 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)

- 4-HYDROXYBIPHENYL(P-PHENYLPHENOL)

- 4-HYDROXYDIPHENYL

- BIPHENYL-4-OL FOR SYNTHESIS

- Hydroxy diphenyl

- PARAXENOL

- Paraxenol

- p-Biphenylol

- p-hydroxybiphenyl

- Tetrasin P 300

- tetrosinp3

- para-Phenylphenol

- para-Hydroxydiphenyl

- Phenol p-phenyl

- 1-Hydroxy-4-phenylbenzene

- Tetrosin P 300

- 4-phenyl phenol

- (1,1'-Biphenyl)-4-ol

- Biphenyl, 4-hydroxy-

- p-phenyl phenol

- 4-HYDROXY-BIPHENYL

- 4-Hydr

- 4-Biphenylol (8CI)

- 4-Hydroxy-1,1′-biphenyl

- Daicarrier DK-CN

- DK-CN

- MK 1100

- NSC 1858

- P-PP

- p-Xenol

- P-PHENYLPHENOL [MI]

- InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13

- CAS-92-69-3

- EINECS 215-333-9

- CHEMBL73380

- AC-10045

- CS-0008440

- MFCD00002347

- UNII-9P55LV4O0G

- HMS1369I22

- NCGC00249191-01

- NS00007310

- NSC-1858

- CCRIS 1836

- ChemDiv2_000198

- 92-69-3

- [1,1''-biphenyl]-4-ol

- AB01331816-02

- HSDB 5277

- 4-Phenylphenol, 97%

- WLN: QR DR

- CHEBI:34422

- EC 202-179-2

- EN300-19707

- 9P55LV4O0G

- DTXSID7021152

- DB-006896

- 4-Phenylphenol, analytical standard

- 4'-hydroxybiphenyl

- F0138-0794

- BBL009748

- 4-phenyl-phenol

- 1322-20-9

- P0201

- AKOS001582119

- EINECS 202-179-2

- STK087079

- BDBM50149238

- SCHEMBL38273

- 4-Phenylphenol, purified by sublimation, 99%

- UNII-50LH4BZ6MD

- DTXCID601152

- 4-BIPHENYLOL [HSDB]

- D70652

- 4-Phenylphenol-13C6

- 446276-69-3

- SR-01000395951

- 4-hydroxy biphenyl

- [1,1/'-biphenyl]ol

- Z104474848

- Tox21_302734

- NCGC00249191-02

- Phenol, p-phenyl

- MK-1100

- NCGC00256447-01

- BIDD:ER0225

- W-100277

- SR-01000395951-1

- Q27116056

- NSC1858

- DS-9793

- 50LH4BZ6MD

- AI3-00080

- Tox21_202220

- NCGC00259769-01

-

- MDL: MFCD00002347

- Inchi: 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H

- InChI-Schlüssel: YXVFYQXJAXKLAK-UHFFFAOYSA-N

- Lächelt: OC1C=CC(C2C=CC=CC=2)=CC=1

- BRN: 1907452

Berechnete Eigenschaften

- Genaue Masse: 170.07300

- Monoisotopenmasse: 170.073

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 141

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 20.2

- Oberflächenladung: 0

- Tautomerzahl: 2

- XLogP3: 3.2

Experimentelle Eigenschaften

- Farbe/Form: Weiße Nadel oder blattartige feste.

- Dichte: 1.0149 (rough estimate)

- Schmelzpunkt: 164-166 °C (lit.)

- Siedepunkt: 321 °C(lit.)

- Flammpunkt: Fahrenheit: 320° f

Celsius: 160° c - Brechungsindex: 1.6188 (estimate)

- PH: 7 (0.7g/l, H2O, 20℃)

- Löslichkeit: methanol: soluble50mg/mL, clear, colorless

- Wasserteilungskoeffizient: 0.7 g/L (20 ºC)

- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong bases, halogens. Combustible.

- PSA: 20.23000

- LogP: 3.05920

- pka: 9.55(at 25℃)

- Merck: 7305

- Löslichkeit: Es ist fast unlöslich im Wasser, löslich in Ethanol, Ether, Aceton und löslich in Alkalilösung.

4-Hydroxybiphenyl Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN3077

- WGK Deutschland:2

- Code der Gefahrenkategorie: 38-51/53

- Sicherheitshinweise: S26-S36/37-S61-S36

- RTECS:DV5850000

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:9

- Risikophrasen:R38; R51/53

- TSCA:Yes

- Verpackungsgruppe:III

- Lagerzustand:Das Lager ist belüftet und trocken bei niedrigen Temperaturen und getrennt von Lebensmittelrohstoffen gelagert

- Sicherheitsbegriff:9

- PackingGroup:III

4-Hydroxybiphenyl Zolldaten

- HS-CODE:29071900

- Zolldaten:

China Zollkodex:

2907199090Übersicht:

290799090 Andere Monophenole. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

290799090 andere Monophenole MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30.0%

4-Hydroxybiphenyl Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 225018-25G |

4-Hydroxybiphenyl, 99% |

92-69-3 | 99% | 25G |

¥ 75 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 225018-100G |

4-Hydroxybiphenyl, 99% |

92-69-3 | 99% | 100G |

¥ 238 | 2022-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046840-500g |

[1,1'-Biphenyl]-4-ol |

92-69-3 | 98% | 500g |

¥236.00 | 2024-04-25 | |

| Apollo Scientific | OR954761-1Kg |

4-Phenylphenol |

92-69-3 | 95% | 1kg |

£115.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0201-100g |

4-Hydroxybiphenyl |

92-69-3 | 99.0%(GC) | 100g |

¥430.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P103A-500g |

4-Hydroxybiphenyl |

92-69-3 | 98% | 500g |

¥490.0 | 2022-05-30 | |

| Ambeed | A107909-100g |

[1,1'-Biphenyl]-4-ol |

92-69-3 | 97% | 100g |

$19.0 | 2024-04-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002074-100g |

4-Hydroxybiphenyl |

92-69-3 | 99% | 100g |

¥95 | 2024-05-20 | |

| Apollo Scientific | OR954761-100g |

4-Phenylphenol |

92-69-3 | 99% | 100g |

£17.00 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12150-100g |

[1,1-Biphenyl]-4-ol |

92-69-3 | 100g |

¥86.0 | 2021-09-08 |

4-Hydroxybiphenyl Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Oxygen Catalysts: Tetra-μ3-hydroxytetra-μ3-oxotris[μ-[4-[10,15,20-tris(4-carboxyphenyl)-21H,23H-po… Solvents: Acetonitrile , Water ; 24 h, pH 7, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: 2-Pyridinecarboxaldehyde (reaction products with amino-functionalized divinylbenzene-glycidyl methacrylate-styrene copolymer, palladium complex) , Palladium diacetate Solvents: Isopropanol , Water ; 0.33 h, 70 °C

Referenz

- Synthesis of gel-type imino-amino functionalized methacrylate-styrene terpolymers as supports for palladium catalysts for the Suzuki-Miyaura reaction, Applied Catalysis, 2012, 443, 443-444

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile , Water ; 1 - 2 h, 60 °C

Referenz

- A mild robust generic protocol for the Suzuki reaction using an air stable catalyst, Tetrahedron, 2012, 68(30), 6010-6017

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium , Cellulose Solvents: Water ; 30 min, 100 °C

Referenz

- Palladium Nanoparticle-Loaded Cellulose Paper: A Highly Efficient, Robust, and Recyclable Self-Assembled Composite Catalytic System, Journal of Physical Chemistry Letters, 2015, 6(2), 230-238

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: 1,4-Benzenediamine, polymer with 1,3,5-triisocyanatobenzene (palladium complexes) Solvents: Water ; 3 h, 60 °C

Referenz

- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat Water, Chemistry - A European Journal, 2014, 20(11), 3050-3060

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid phenyl ester sulfatase Solvents: Water ; 20 min, pH 7.4, 25 °C

Referenz

- Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activity, Journal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(6), 880-885

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: 1604839-72-6 (silica-coated iron oxide-bound) Solvents: Water ; 12 h, rt → 80 °C

Referenz

- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in water, Green Chemistry, 2014, 16(5), 2587-2596

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ; 1 h, 70 °C

Referenz

- Pd nanoparticles immobilized on PNIPAM-halloysite: highly active and reusable catalyst for Suzuki-Miyaura coupling reactions in water, Applied Organometallic Chemistry, 2014, 28(3), 156-161

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium (silica-supported) Solvents: Ethanol ; 2 h, 77 °C

Referenz

- Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium Catalysts, Organic Process Research & Development, 2012, 16(1), 117-122

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2,5-Pyridinedicarboxylic acid , Diisopropylethylamine , Nitric acid, indium(3+) salt, hydrate (3:1:4) Solvents: Ethanol ; 10 h, rt

Referenz

- Double Insurance of Continuous Band Structure and N-C Layer Induced Prolonging of Carrier Lifetime to Enhance the Long-Wavelength Visible-Light Catalytic Activity of N-Doped In2O3, Inorganic Chemistry, 2021, 60(2), 1160-1171

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol , Water ; 20 min, 70 °C

Referenz

- Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions, ChemCatChem, 2016, 8(4), 743-750

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Palladium (complexes with triethoxysilylpropyl-methylimidazolium chloride and acetate) , 1-Methyl-3-[3-(triethoxysilyl)propyl]imidazolium chloride (palladium acetate complexes) Solvents: Dimethylformamide , Water ; 25 min, 70 °C

Referenz

- Mesoporous MCM-41 supported N-heterocyclic carbene-Pd(II) complex for Suzuki coupling reaction, Reaction Kinetics, 2011, 103(2), 493-500

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ; 24 h, 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Exploring bio-inspired strategies for the production of noble metal nanocatalysts, Polymer Preprints (American Chemical Society, 2010, 51(1), 12-13

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Oxygen Catalysts: Palladium , 1,4-Benzenediamine, polymer with 1,4-diisocyanatobenzene Solvents: Water ; 1 h, 60 °C

Referenz

- Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in Water, ACS Applied Polymer Materials, 2020, 2(8), 3122-3134

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 1 h, 25 °C → 100 °C

1.2 Reagents: Water ; 100 °C; 100 °C → rt

1.2 Reagents: Water ; 100 °C; 100 °C → rt

Referenz

- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance, Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate (complex with bipyridyl amide bound on silica) Solvents: Water ; 1 h, 80 °C

Referenz

- Organic chemical reaction catalyst supported palladium on reversed phase silica gel support for forming bi-aryl compound, Korea, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Isopropanol , Water ; 6 h, 80 °C

Referenz

- Palladium supported on aminopropyl-functionalized polymethylsiloxane microspheres: Simple and effective catalyst for the Suzuki-Miyaura C-C coupling, Journal of Molecular Catalysis A: Chemical, 2015, 407, 230-235

4-Hydroxybiphenyl Raw materials

4-Hydroxybiphenyl Preparation Products

4-Hydroxybiphenyl Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:92-69-3)4-Phenylphenol

Bestellnummer:1648118

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00

Preis ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:92-69-3)4-Phenylphenol

Bestellnummer:1648118

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49

Preis ($):discuss personally

4-Hydroxybiphenyl Verwandte Literatur

-

Ho Lim,Ji Young Chang J. Mater. Chem. 2010 20 749

-

Jiabao Sun,Jingbo Sun,Wenhua Mi,Pengchong Xue,Jinyu Zhao,Lu Zhai,Ran Lu New J. Chem. 2017 41 763

-

Ruiji Li,Hiroki Arai,Yoichi Kobayashi,Katsuya Mutoh,Jiro Abe Mater. Chem. Front. 2019 3 2380

-

H. A. Zayas,A. McCluskey,M. C. Bowyer,C. I. Holdsworth Anal. Methods 2015 7 8206

-

Bijin Li,Linsen Zhou,Hu Cheng,Quan Huang,Jingbo Lan,Liang Zhou,Jingsong You Chem. Sci. 2018 9 1213

92-69-3 (4-Hydroxybiphenyl) Verwandte Produkte

- 580-51-8(3-Phenylphenol)

- 92-88-6(4,4'-Dihydroxybiphenyl)

- 15797-52-1(1,3,5-Tri(4-hydroxyphenyl)benzene)

- 26191-64-0(4-(4-Methylphenyl)phenol)

- 50715-82-7(5-Methyl-[1,1'-biphenyl]-3-ol)

- 6336-82-9(4-(Naphthalen-2-yl)phenol)

- 36822-08-9(3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one)

- 193002-09-4(1-Propanol,3-(4-pyridinyloxy)-)

- 2171768-96-8(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopent-4-enoic acid)

- 1706444-91-8(8-methoxyindolizine-7-carboxylic acid)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-69-3)4-Phenylphenol

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-69-3)4-Phenylphenol

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung